N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine is an organic compound that belongs to the class of trihydroxybenzenes It features three hydroxyl groups and three amine groups substituted onto a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine typically involves the hydrolysis of benzene-1,3,5-triamine and its derivatives. One common method is the hydrolysis of trinitrobenzene, which involves the reduction of nitro groups to amine groups followed by hydrolysis to introduce hydroxyl groups .
Industrial Production Methods
Industrial production of N1,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine may involve large-scale hydrolysis processes using benzene-1,3,5-triamine as a starting material. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: The hydroxyl and amine groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, substituted benzenes, and various derivatives depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N~1~,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N1,N~3~,N~5~-Trihydroxybenzene-1,3,5-triamine involves its interaction with various molecular targets and pathways. The hydroxyl and amine groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. Its antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phloroglucinol (Benzene-1,3,5-triol): Similar structure with three hydroxyl groups but lacks amine groups.
Hydroxyquinol (Benzene-1,2,4-triol): Another isomer with hydroxyl groups in different positions.
Pyrogallol (Benzene-1,2,3-triol): Contains three hydroxyl groups in adjacent positions.
Uniqueness
Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
98096-07-2 |
---|---|
Molekularformel |
C6H9N3O3 |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
N-[3,5-bis(hydroxyamino)phenyl]hydroxylamine |
InChI |
InChI=1S/C6H9N3O3/c10-7-4-1-5(8-11)3-6(2-4)9-12/h1-3,7-12H |
InChI-Schlüssel |
IPDKLSQVXNXUQS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1NO)NO)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.